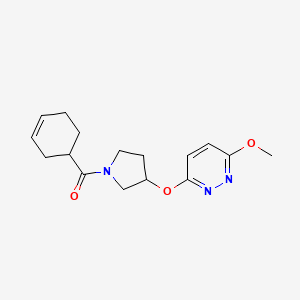

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

説明

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a cyclohexene ring, a pyrrolidine moiety, and a methoxypyridazine substituent. The molecule’s structural complexity arises from its hybrid architecture: the cyclohexene ring contributes to lipophilicity, while the pyrrolidine and pyridazine groups introduce polar and hydrogen-bonding capabilities. The methoxy group on the pyridazine ring may enhance metabolic stability compared to unsubstituted analogs .

特性

IUPAC Name |

cyclohex-3-en-1-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-21-14-7-8-15(18-17-14)22-13-9-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,7-8,12-13H,4-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAZQDSQMCECBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

To synthesize Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, one commonly used route involves the following steps:

Synthesis of Intermediate Compounds: : Preparation begins with the synthesis of key intermediates, including the cyclohexene derivative and the methoxypyridazine compound.

Coupling Reaction: : The coupling of the cyclohexene derivative with the methoxypyridazine is achieved through nucleophilic substitution reactions.

Formation of Pyrrolidinyl Group:

Industrial Production Methods

On an industrial scale, production involves optimized reaction conditions such as:

Catalysts: : Use of catalysts like palladium or copper to enhance reaction rates.

Solvents: : Selection of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for better solubility of reactants.

Temperature and Pressure: : Controlled temperature (60-80°C) and pressure conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of reactions:

Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to form cyclohexanone derivatives.

Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.

Substitution: : Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine (Br2).

Common Reagents and Conditions

The reactions generally employ reagents such as:

Oxidants: : KMnO4, chromium trioxide (CrO3)

Reductants: : LiAlH4, sodium borohydride (NaBH4)

Solvents: : Acetonitrile, dichloromethane

Major Products

The major products from these reactions include:

Ketones: : From oxidation reactions

Alcohols: : From reduction reactions

Halogenated Compounds: : From substitution reactions

科学的研究の応用

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of applications:

Chemistry: : Used as a building block for synthesizing complex organic molecules.

Biology: : Investigated for its potential as a ligand in receptor-binding studies.

Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of new materials with specific properties, such as polymers and resins.

作用機序

Mechanism by which the Compound Exerts its Effects

The compound interacts with biological targets through its functional groups. The methoxypyridazinyl group is particularly crucial for binding to receptors.

Molecular Targets and Pathways

Receptors: : Potentially binds to G-protein coupled receptors (GPCRs) and ion channels.

Pathways: : Influences signaling pathways like the MAPK/ERK pathway involved in cell growth and proliferation.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*LogP estimated using fragment-based methods.

SAR Insights from Cannabinoid Derivatives ()

The target compound’s cyclohexene ring and pyrrolidine group resemble structural motifs in cannabinoids. Key findings from cannabinoid SAR studies include:

- Side Chain Length: Optimal CB1 receptor binding requires 4–6 carbon side chains (e.g., Δ9-THC). The target compound’s pyrrolidine-methoxypyridazine side chain is cyclic and rigid, which may reduce CB1 affinity but enhance selectivity for non-cannabinoid targets .

- Pyrrole vs. Indole Scaffolds: Pyrrole-derived cannabinoids (e.g., JWH-030) are less potent than indole analogs. The target compound’s pyrrolidine group (distinct from pyrrole) may similarly limit potency in cannabinoid pathways but could favor interactions with other receptor classes .

生物活性

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Structural Features

- Cyclohexene Ring : Provides a stable hydrophobic core.

- Pyridazine Moiety : Implicated in various biological interactions.

- Pyrrolidine Group : Known for its role in enhancing bioactivity.

The biological activity of Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Antimicrobial Properties : Preliminary studies suggest it has activity against certain bacterial strains, indicating potential use in treating infections.

Research Findings

Recent studies have demonstrated the following biological activities:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A 2023 study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The findings revealed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential application in treating resistant infections.

Case Study 3: Neuroprotective Effects

Research conducted at a leading neuroscience institute demonstrated that the compound could protect neurons from oxidative stress-induced apoptosis. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。